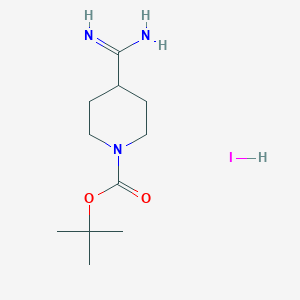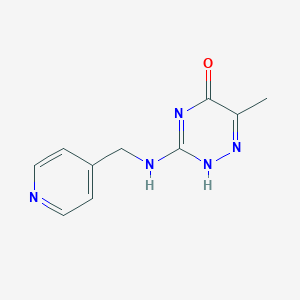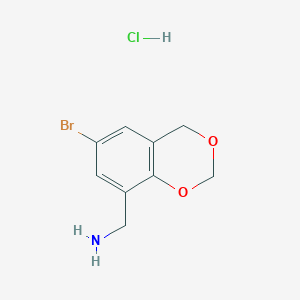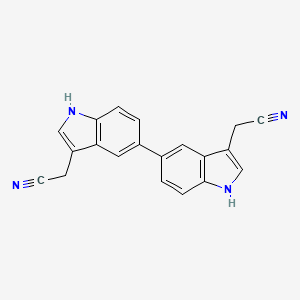
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide is a chemical compound with the molecular formula C11H21N3O2·HI. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide typically involves the reaction of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The process involves:
- Dissolving tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in an appropriate solvent such as dichloromethane or ethanol.
- Adding hydroiodic acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture for a specified period to ensure complete conversion.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The hydroiodide salt form enhances its solubility and stability, facilitating its use in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-carbamoylpiperidine-1-carboxylate: Similar structure but lacks the carbamimidoyl group.
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the carbamimidoyl group.
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Contains a bromopropyl group instead of the carbamimidoyl group.
Uniqueness
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide is unique due to its carbamimidoyl group, which imparts specific reactivity and binding properties. This makes it a valuable compound in the synthesis of pharmaceuticals and in biochemical research.
Eigenschaften
IUPAC Name |
tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.HI/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFJNBYMOLMIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007759.png)
![6-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007765.png)
![6-methyl-3-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B8007783.png)
![3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B8007787.png)

![6-methyl-5-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B8007800.png)
![3-[[2-(4-Methoxyanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8007803.png)
![3-[[2-(3-Fluoroanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8007811.png)


![3-[[4-(4-Carboxyanilino)-5-fluoropyrimidin-2-yl]amino]benzoic acid](/img/structure/B8007851.png)
![(1S,3aR,6aS)-1-(2-ethylsulfanylethyl)-5-(4-methylphenyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B8007852.png)
![8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid](/img/structure/B8007855.png)
![5-bromo-2-[[4-bromo-2-[(4-hydroxycyclohexyl)carbamoyl]phenyl]carbamoylamino]-N-(4-hydroxycyclohexyl)benzamide](/img/structure/B8007863.png)
